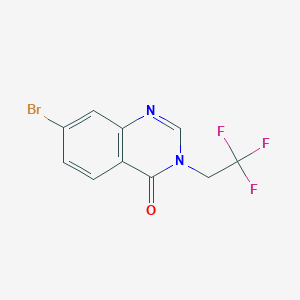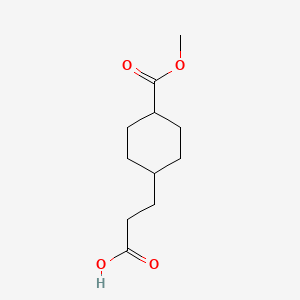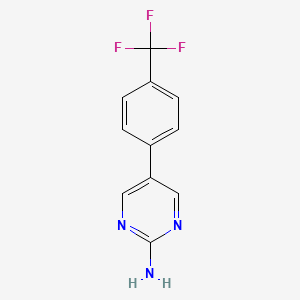
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 2,2,2-trifluoroethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.
Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: New quinazoline derivatives with different substituents at the 7-position.
Oxidation and Reduction: Compounds with altered oxidation states or functional groups.
Hydrolysis: Carboxylic acids or amides derived from the parent compound.
科学的研究の応用
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of quinazoline-based inhibitors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 7-Chloro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Fluoro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Iodo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
Comparison
Compared to its similar compounds, 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is unique due to the presence of the bromine atom at the 7-position. This bromine atom can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. For example, the bromine atom may enhance the compound’s ability to interact with specific biological targets, leading to improved therapeutic efficacy.
特性
分子式 |
C10H6BrF3N2O |
|---|---|
分子量 |
307.07 g/mol |
IUPAC名 |
7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-2-7-8(3-6)15-5-16(9(7)17)4-10(12,13)14/h1-3,5H,4H2 |
InChIキー |
MXFYPENXIIPMIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)N=CN(C2=O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)

![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)

![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)

